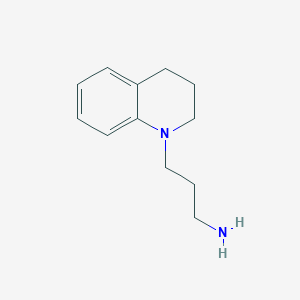

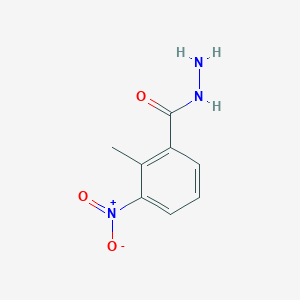

3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine (hereafter referred to as 3-DHQP-1A), is a chemical compound that is used in a variety of scientific research applications. It is a member of the quinoline family, which includes a number of compounds with similar chemical structures. 3-DHQP-1A is a colorless, odorless solid with a melting point of approximately 150°C. It is soluble in a variety of organic solvents, including ethanol, methanol, and dimethyl sulfoxide (DMSO).

Wissenschaftliche Forschungsanwendungen

Biological Evaluation of Tetrahydroquinoline Hybrids

A study synthesized 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-isobutylphenyl)propan-1-one, a hybrid compound, and evaluated its in vitro activities including antioxidant, antitryptic, and inhibition of albumin denaturation. Lipophilicity was also determined (Manolov, Ivanov, & Bojilov, 2022).

Anti-HIV-1 RT and Antimicrobial Activity

A study designed 3-(6-methoxy-3,4-dihydroquinolin-1(2H)-yl)-1-(piperazin-1-yl)propan-1-one derivatives as inhibitors of HIV-1 RT. Several compounds showed significant inhibition of HIV-1 RT and exhibited anti-HIV-1 activity and cytotoxicity against T lymphocytes (Chander et al., 2016).

Inhibition of Carbon Steel Corrosion

A study synthesized tertiary amines including 1,3-di-morpholin-4-yl-propan-2-ol (DMP) which acted as anodic inhibitors, retarding the anodic dissolution of iron on carbon steel surfaces (Gao, Liang, & Wang, 2007).

Domino Reaction for Tetrahydroquinoline Derivatives

This research developed a domino reaction of aromatic amines with cyclic enol ethers, catalyzed by indium chloride in water, to synthesize various tetrahydroquinoline derivatives efficiently (Zhang & Li, 2002).

Synthesis of Anticonvulsant and Antimicrobial Agents

A series of 3-substituted-2-thioxoquinazolin-4(3H)-ones were synthesized from anthranilic acid and evaluated for antimicrobial and anticonvulsant activities. Some compounds showed broad-spectrum activity against bacteria and fungi and potent anticonvulsant activity (Rajasekaran, Rajamanickam, & Darlinquine, 2013).

Vasodilatation Activity of Isoquinolinones

Novel 2-substituted-3,4-dihydro-1(2H)-isoquinolinones were synthesized and found to exhibit the activity of vasodilatation, indicating potential medicinal applications (San-qi, 2010).

Tandem Reaction for 3,4-Dihydroquinolin-2-ones

A tandem reaction combining radical and ionic processes was developed for the synthesis of substituted 3,4-dihydroquinolin-2-ones, important in pharmaceuticals (Zhou, Zhang, & Jiao, 2009).

In Vivo and In Silico Anticonvulsant Activity

This study synthesized derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide and evaluated their anticonvulsant activity, both in vivo and in silico. The leader compound showed potential without motor coordination impairment (El Kayal et al., 2019).

Ex Vivo and In Vivo Study on Isoquinoline Precursors

N-(1-(3,4-dimethoxyphenyl)propan-2-yl) amides were synthesized as isoquinoline precursors and tested for smooth muscle relaxant activity and effects on cognitive functions in rats, showing promising results (Milusheva et al., 2022).

Eigenschaften

IUPAC Name |

3-(3,4-dihydro-2H-quinolin-1-yl)propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c13-8-4-10-14-9-3-6-11-5-1-2-7-12(11)14/h1-2,5,7H,3-4,6,8-10,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHHICRFDCVVASL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)CCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20408988 |

Source

|

| Record name | 3-(3,4-Dihydroquinolin-1(2H)-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2637-31-2 |

Source

|

| Record name | 3-(3,4-Dihydroquinolin-1(2H)-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(Thien-2-ylcarbonyl)amino]propanoic acid](/img/structure/B1335933.png)

![3-[(4-fluorobenzoyl)amino]propanoic Acid](/img/structure/B1335934.png)

![5-[1-(4-tert-butylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1335937.png)

![2-[4-(Trifluoromethyl)phenyl]propanedial](/img/structure/B1335940.png)

![5-Bromo-2-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B1335947.png)

![5,6-Dibromo-1H-benzo[d]imidazole](/img/structure/B1335967.png)

![2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine](/img/structure/B1335972.png)